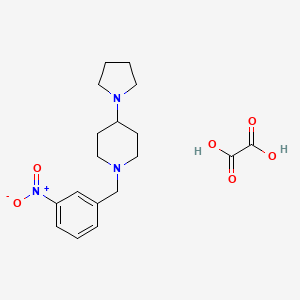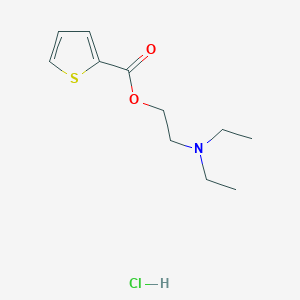
1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
Vue d'ensemble
Description
1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as NBOMe, is a psychoactive substance that has gained significant attention in the scientific community due to its unique properties. This chemical compound has been synthesized and studied extensively in recent years, and its potential applications in scientific research have been explored in detail.
Mécanisme D'action
The mechanism of action of 1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate is complex and not fully understood. However, it is known that this compound binds to serotonin receptors in the brain, which can lead to a range of physiological and biochemical effects. Specifically, this compound has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on a range of factors, including dosage, route of administration, and individual variability. However, some of the most common effects of this compound include altered perception, mood changes, and changes in cognitive function. Additionally, this compound has been shown to have a range of physiological effects, including changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate in laboratory experiments has several advantages and limitations. One of the primary advantages of this compound is its ability to bind selectively to specific serotonin receptors, which allows researchers to study the mechanisms of action of these receptors in detail. Additionally, this compound is highly stable and can be easily synthesized in large quantities, making it an ideal compound for use in laboratory experiments. However, one of the limitations of this compound is its potential for toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving 1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and other psychiatric conditions. Additionally, researchers are interested in exploring the potential of this compound as a tool for studying the mechanisms of action of other psychoactive substances. Finally, there is ongoing research into the long-term effects of this compound use, particularly in relation to its potential for toxicity and other adverse effects.
Conclusion
In conclusion, this compound is a unique and highly studied psychoactive substance that has significant potential for use in scientific research. Its ability to selectively bind to specific serotonin receptors makes it an ideal tool for studying the mechanisms of action of these receptors, as well as for exploring the potential therapeutic applications of psychoactive substances. While there are limitations to its use, ongoing research into the long-term effects of this compound use will continue to shed light on its potential benefits and risks.
Applications De Recherche Scientifique
1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate has been used extensively in scientific research due to its unique properties as a psychoactive substance. This compound has been shown to bind to serotonin receptors in the brain, which can lead to a range of physiological and biochemical effects. Researchers have used this compound to study the mechanisms of action of various psychoactive substances, as well as to explore the potential therapeutic applications of these compounds.
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.C2H2O4/c20-19(21)16-5-3-4-14(12-16)13-17-10-6-15(7-11-17)18-8-1-2-9-18;3-1(4)2(5)6/h3-5,12,15H,1-2,6-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKUJRBWZOGUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)

![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)

![4-(3-iodophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967550.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid](/img/structure/B3967558.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967569.png)


![8-methoxy-3-[2-(4-methylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3967589.png)
![methyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)oxy]benzoate](/img/structure/B3967592.png)
![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)
![1-[1-(3-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967596.png)